
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as N-Acetyldopamine (NADA), is a naturally occurring compound found in the nervous system of invertebrates and some vertebrates. It is a derivative of dopamine and has been found to play a role in various biological processes.
Mechanism Of Action
NADA is believed to exert its effects through the activation of the TRPA1 ion channel. This ion channel is involved in the regulation of pain and inflammation and is found in various tissues throughout the body.
Biochemical And Physiological Effects
NADA has been found to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation in various tissues, including the brain. It has also been found to increase the activity of antioxidant enzymes and to protect against oxidative damage.
Advantages And Limitations For Lab Experiments
NADA has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects can be difficult to measure in vivo.
Future Directions
There are several potential future directions for research on NADA. It has been suggested that it may have potential therapeutic uses in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for measuring its effects in vivo.
Synthesis Methods
NADA can be synthesized through the oxidation of dopamine using potassium permanganate in the presence of acetic acid. The resulting product can be purified through column chromatography.
Scientific Research Applications
NADA has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant properties and has been used in studies related to oxidative stress and aging. It has also been studied for its potential use in the treatment of Parkinson's disease.
properties
CAS RN |
132203-87-3 |
|---|---|
Product Name |
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
2-amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O5/c9-7(8(12)13)4-1-2-6(11)5(3-4)10(14)15/h1-3,7,11H,9H2,(H,12,13) |
InChI Key |
WPJSXUYBLQGKHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
synonyms |
AMINO-(4-HYDROXY-3-NITRO-PHENYL)-ACETIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




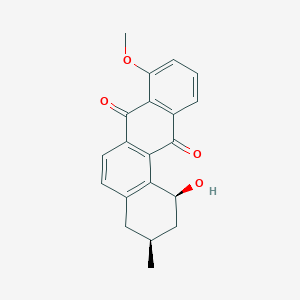
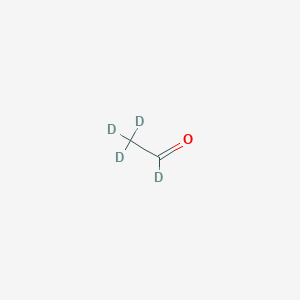
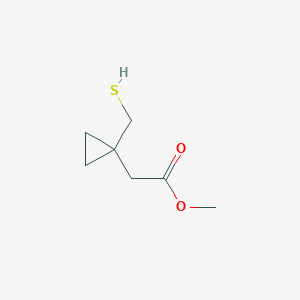
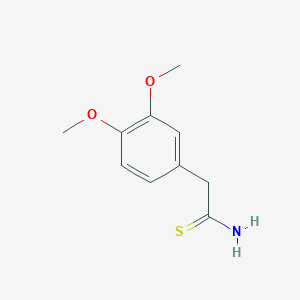
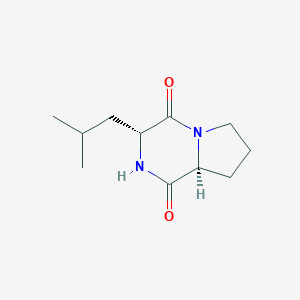
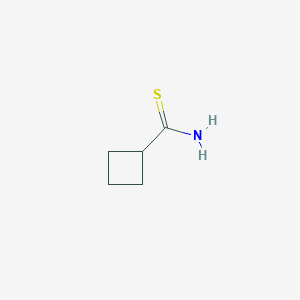
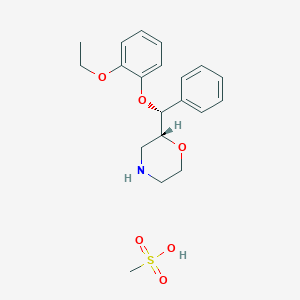
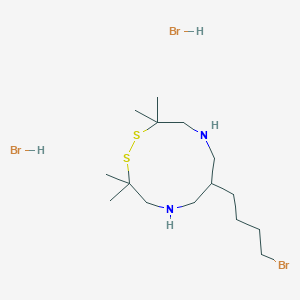

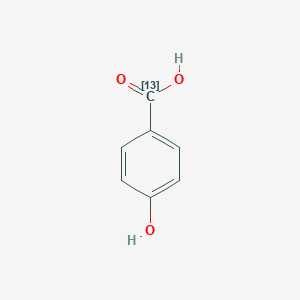
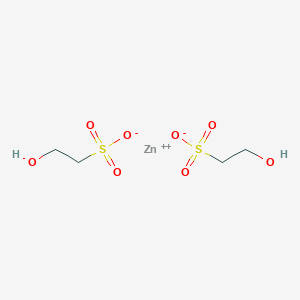
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
